alpha-d-Threofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80877-72-1 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2S,3S,4R)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1 |

InChI Key |

FMAORJIQYMIRHF-UZBSEBFBSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O1)O)O)O |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Core Properties of alpha-d-Threofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of alpha-d-Threofuranose, a four-carbon monosaccharide of significant interest in synthetic biology and prebiotic chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and biological relevance, with a focus on experimental data and established protocols.

Physicochemical Properties

This compound is the cyclic furanose form of D-threose. While it exists in equilibrium with its beta-anomer and the open-chain aldehyde form in solution, its distinct properties are crucial for its role as a building block in various synthetic applications. The quantitative physicochemical properties of D-threose are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molecular Weight | 120.10 g/mol | [1] |

| Appearance | Syrup | [2] |

| Solubility | Very soluble in water, slightly in alcohol | [2] |

| Specific Rotation | [α]D²⁰ = -12.3° (c=4, water, at 20 min) | [2] |

| Melting Point | Not applicable (syrup) | [2] |

| Boiling Point | Not determined | |

| Computed XLogP3-AA | -1.9 | [1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In aqueous solution, D-threose exists as a mixture of anomers (α- and β-furanose), the hydrate (B1144303), and a small amount of the open-chain aldehyde. The 1H and 13C NMR spectra reflect this equilibrium.

13C NMR of D-threose in D₂O: The 13C NMR spectrum of D-[1-¹³C]-threose shows distinct signals for the different forms in solution. The anomeric carbons of α-D-threofuranose and β-D-threofuranose appear at approximately 101.2 ppm and 95.7 ppm, respectively. The hydrate form is observed at around 88.9 ppm.[3]

1H NMR of D-threose in D₂O: The proton NMR spectrum of D-threose is complex due to the presence of multiple species. The anomeric protons of the furanose forms typically resonate in the downfield region. A comprehensive analysis of the coupling constants is necessary to assign the specific protons of the alpha-anomer.[4]

Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate like D-threose is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations are observed around 2900 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to C-O stretching and O-H bending vibrations, which are characteristic of the specific stereochemistry of the molecule.

Experimental Protocols

Synthesis of D-Threose via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. Starting from D-glyceraldehyde, D-threose can be synthesized as one of the two epimeric aldotetroses.

Methodology:

-

Cyanohydrin Formation: D-glyceraldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), to form a mixture of two diastereomeric cyanohydrins. This reaction proceeds through the nucleophilic addition of the cyanide ion to the carbonyl group of the aldehyde.[5][6]

-

Hydrolysis to Lactones: The resulting cyanohydrins are then hydrolyzed, typically by heating in an aqueous solution, to their corresponding carboxylic acids. These acids readily cyclize to form more stable gamma-lactones.[5]

-

Separation of Diastereomers: The two diastereomeric lactones (D-erythronolactone and D-threonolactone) are separated based on their different physical properties, for instance, by fractional crystallization or chromatography.[7]

-

Reduction to Aldoses: The separated D-threonolactone is then reduced to D-threose. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution.[5] An improved method involves the catalytic hydrogenation of the cyanohydrin to an imine, which is then hydrolyzed to the aldehyde, offering potentially higher yields.[7]

Workflow Diagram:

References

- 1. (2S,3S,4R)-Tetrahydro-2,3,4-furantriol | C4H8O4 | CID 10219421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Threose [drugfuture.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Kiliani-Fischer synthesis [chemeurope.com]

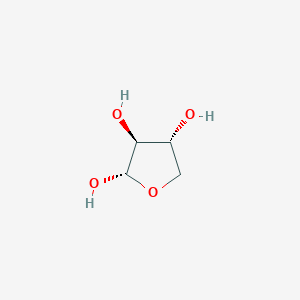

alpha-d-Threofuranose chemical structure and stereochemistry

An In-depth Technical Guide to alpha-d-Threofuranose: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of this compound, a four-carbon monosaccharide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, stereochemical configuration, and its significant role as a foundational component of Threose Nucleic Acid (TNA), a synthetic genetic polymer with considerable potential in biotechnology and medicine.

Chemical Identity and Structure

This compound is the cyclic furanose form of the aldotetrose sugar, D-threose. The "alpha" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is on the opposite side of the ring from the C4 substituent in a standard Haworth projection. Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S,3S,4R)-oxolane-2,3,4-triol | [1][2] |

| CAS Number | 80877-72-1 | [1][2] |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molecular Weight | 120.10 g/mol | [1] |

| Canonical SMILES | C1--INVALID-LINK--O)O">C@HO | [1][2] |

| Isomeric SMILES | O[C@@H]1O[C@H2]--INVALID-LINK--[C@H]1O | |

| InChI | InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1 | [1] |

| InChIKey | FMAORJIQYMIRHF-UZBSEBFBSA-N | [1] |

Stereochemistry

The stereochemistry of this compound is precisely defined by the (2S, 3S, 4R) configuration of its chiral centers.[1][2] The "D" configuration is determined by the orientation of the hydroxyl group on the highest-numbered chiral carbon (C3) in the open-chain form of threose. The furanose ring consists of a five-membered ring including one oxygen atom.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound influence its behavior in various chemical and biological systems. While extensive experimental data is scarce, computational predictions provide valuable insights.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP | -1.61 | |

| Topological Polar Surface Area (TPSA) | 69.92 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies on the methyl glycoside of this compound reveal important structural and conformational features. A study utilizing ¹³C-enriched compounds provided precise assignments of proton and carbon chemical shifts and coupling constants.[3]

Key Findings from NMR Analysis:

-

Ring Conformation: The alpha-threofuranosyl ring is considered to be the most rigid among the tetrofuranosyl isomers.[3] The anomeric effect plays a crucial role in determining the ring's conformation, with the anomeric substituent (e.g., the -OH group) preferentially adopting a quasi-axial orientation.[3]

-

Proton Assignments: In all tetrofuranosyl rings, the H4S proton (cis to the C3 hydroxyl group) is consistently more shielded (appears at a lower chemical shift) than the H4R proton.[3]

X-ray Crystallography

Experimental Protocols

Conceptual Synthesis Workflow

The chemical synthesis of this compound is a challenging endeavor due to the presence of multiple hydroxyl groups that require selective protection and deprotection to achieve the correct stereochemistry.[1] A general, conceptual workflow for synthesizing a threofuranose derivative can be outlined as follows, inspired by syntheses of related compounds like 3-deoxy-d-threopentofuranose.[6]

Caption: Conceptual workflow for the synthesis of a threofuranose derivative.

-

Starting Material Selection: Begin with a readily available chiral precursor, such as another monosaccharide.

-

Selective Protection: Employ protecting groups to mask specific hydroxyl groups, leaving the desired reaction site available. This requires a multi-step strategy.

-

Key Transformation: Perform the necessary chemical modifications, which could include stereochemical inversion or deoxygenation via radical reduction.

-

Deprotection and Functionalization: Sequentially remove protecting groups and introduce new functionalities as needed.

-

Purification: Utilize chromatographic techniques to isolate the final, high-purity product.

NMR Analysis Protocol

To confirm the structure and stereochemistry of a synthesized threofuranose derivative, a comprehensive NMR analysis is essential.

-

Sample Preparation: Dissolve a pure sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

1D NMR Acquisition: Record standard ¹H and ¹³C{¹H} spectra to observe chemical shifts and basic multiplicities.

-

2D NMR Acquisition: Perform a suite of 2D experiments:

-

g-COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

g-HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

g-HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

-

Data Interpretation: Analyze chemical shifts, multiplicities, and coupling constants (³JHH) to deduce the relative stereochemistry and ring conformation, often with the aid of Karplus equations.

Significance in Research and Development: Threose Nucleic Acid (TNA)

The primary significance of threose in modern research lies in its role as the sugar backbone of Threose Nucleic Acid (TNA) , an artificial genetic polymer, or xeno-nucleic acid (XNA).[7] TNA is an analogue of DNA and RNA but is built from repeating threofuranose units linked by phosphodiester bonds.

Caption: From Threofuranose to Advanced Biomedical Applications.

Key Properties of TNA:

-

High Stability: TNA is resistant to degradation by nucleases, the enzymes that rapidly break down DNA and RNA in biological systems.[8] It also shows significantly greater stability against acid-mediated degradation compared to its natural counterparts.[8]

-

Watson-Crick Pairing: Despite its different sugar backbone, TNA can form stable, antiparallel Watson-Crick duplexes with complementary strands of DNA, RNA, and TNA itself.[8]

-

Evolvability: TNA can be replicated and transcribed by engineered polymerases, allowing for the in vitro selection (SELEX) of functional TNA molecules, such as aptamers.[9]

These properties make TNA a highly promising platform for the development of novel diagnostics, therapeutics (e.g., aptamers and gene-silencing agents), and tools for synthetic biology.[7][10] The unique structure of its threofuranose backbone imparts the stability and functionality that distinguishes TNA from natural nucleic acids.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. (2S,3S,4R)-Tetrahydro-2,3,4-furantriol | C4H8O4 | CID 10219421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Threose nucleic acid as a primitive genetic polymer and a contemporary molecular tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Reverse Transcription of Threose Nucleic Acid by a Naturally Occurring DNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to alpha-d-Threofuranose

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alpha-d-Threofuranose, a critical synthetic monosaccharide in the field of xenonucleic acids. It covers its chemical identity, physicochemical properties, and its pivotal role in the synthesis of Threose Nucleic Acid (TNA).

Chemical Identity

IUPAC Name: (2S,3S,4R)-oxolane-2,3,4-triol[1]

Synonyms:

-

This compound[1]

-

(2S,3S,4R)-Tetrahydro-2,3,4-furantriol[1]

-

80877-72-1 (CAS Number)[1]

-

6F35O725B6 (UNII)[1]

-

2,3,4-Furantriol, tetrahydro-, (2S,3S,4R)-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in chemical synthesis and biophysical studies.

| Property | Value | Source |

| Molecular Formula | C4H8O4 | [1][2] |

| Molecular Weight | 120.10 g/mol | [1][2] |

| Exact Mass | 120.04225873 Da | [2] |

| XLogP3-AA | -1.9 | [2] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | PubChem |

| Complexity | 84.1 | [2] |

| Topological Polar Surface Area | 69.9 Ų | [2] |

| Formal Charge | 0 | PubChem |

| CAS Number | 80877-72-1 | [1] |

| PubChem CID | 10219421 |

Experimental Protocols: Synthesis of Threose Nucleic Acid (TNA)

This compound is a fundamental building block for the synthesis of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA. The following outlines the key stages in the synthesis of TNA, starting from the preparation of the threofuranosyl sugar.

Synthesis of Protected α-L-Threofuranosyl Sugar

The synthesis of the protected threofuranosyl sugar is a crucial initial step and typically commences from a readily available chiral precursor.

-

Starting Material: L-Ascorbic acid (Vitamin C) is commonly used as the starting material.[3][4]

-

Key Transformations: The synthesis involves a multi-step process to convert L-ascorbic acid into a protected form of the threofuranosyl sugar. This protected sugar is then suitable for the subsequent glycosylation reaction.[3][4] A detailed, scalable synthesis protocol has been reported, involving 10 chemical transformations with three crystallization steps and a single chromatographic purification, resulting in an overall yield of 16-23% depending on the specific nucleoside.

Glycosylation to Form Threofuranosyl Nucleosides

The protected threofuranosyl sugar is then coupled with a nucleobase to form the corresponding nucleoside.

-

Reaction: The Vorbrüggen-Hilbert-Johnson glycosylation is a standard method employed for this step.[3][4] This reaction forms the N-glycosidic bond between the anomeric carbon of the sugar and the nitrogen atom of the nucleobase (adenine, guanine, cytosine, or thymine).

Conversion to Phosphoramidite (B1245037) Monomers

The resulting threofuranosyl nucleosides are converted into phosphoramidite monomers, which are the activated building blocks for solid-phase oligonucleotide synthesis.

-

Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group.[3][4]

-

Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety.[5]

Solid-Phase Synthesis of TNA Oligonucleotides

The TNA phosphoramidite monomers are used in a standard DNA synthesizer to assemble TNA oligonucleotides of a desired sequence.

-

Method: The synthesis is carried out on a solid support, typically controlled pore glass (CPG).[5]

-

Cycle: The synthesis cycle involves four key steps: detritylation (removal of the DMTr group), coupling (addition of the next phosphoramidite monomer), capping (to block unreacted hydroxyl groups), and oxidation (to stabilize the newly formed phosphite (B83602) triester linkage to a phosphate (B84403) triester).[5]

Deprotection and Purification

Following the completion of the solid-phase synthesis, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Cleavage and Deprotection: This is typically achieved by treatment with a specific chemical reagent, such as ammonia.

-

Purification: The final TNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.[5]

Experimental Workflow Visualization

As this compound is primarily utilized in the synthetic pathway of TNA and is not known to be involved in natural biological signaling pathways, the following diagram illustrates the experimental workflow for the synthesis of TNA oligonucleotides.

Caption: Workflow for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.

References

- 1. (2S,3S,4R)-Tetrahydro-2,3,4-furantriol | C4H8O4 | CID 10219421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-L-Threofuranose | C4H8O4 | CID 36688093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synoligo.com [synoligo.com]

Technical Guide: alpha-D-Threofuranose Identification and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Threofuranose, focusing on its unique identifiers, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identification and Properties

This compound is a monosaccharide with the chemical formula C4H8O4. Accurate identification is critical for experimental reproducibility and regulatory compliance. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80877-72-1 | [1] |

| Molecular Formula | C4H8O4 | [1] |

| Molecular Weight | 120.10 g/mol | [1] |

| IUPAC Name | (2S,3S,4R)-oxolane-2,3,4-triol | [1] |

| Synonyms | (2S,3S,4R)-Tetrahydro-2,3,4-furantriol | [1] |

Experimental Protocols

General Workflow for Threofuranose Derivative Synthesis

The synthesis of threofuranose derivatives often involves multiple steps, including the formation of a protected threose precursor, glycosylation, and subsequent deprotection steps.

Key Experimental Steps

A scalable synthesis of alpha-L-threose nucleic acid monomers has been reported, which can be adapted for similar threose derivatives.[2] The key stages of such a synthesis typically include:

-

Preparation of a Protected Threose Intermediate: This often starts from a readily available chiral precursor. The synthesis involves several chemical transformations to create the desired threose scaffold with appropriate protecting groups to prevent unwanted side reactions.

-

Glycosylation: The protected threose derivative is then reacted with a protected nucleobase (in the case of nucleoside synthesis) under the influence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This step forms the crucial glycosidic bond.

-

Deprotection and Purification: The protecting groups on the sugar and the nucleobase are removed in one or more steps. The final product is then purified using techniques such as column chromatography and crystallization to yield the high-purity target compound.

Spectral Information

For the structural elucidation and confirmation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique.

Table 2: Available Spectral Data for this compound

| Spectral Data Type | Availability | Source |

| ¹³C NMR Spectra | Available | [1][3] |

| ¹H NMR Spectra | Available | [4] |

The workflow for compound identification using spectral data is outlined below.

References

The Natural Occurrence of α-D-Threofuranose: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of α-D-Threofuranose. While its parent molecule, threose, is a known, albeit rare, naturally occurring tetrose sugar, the specific presence and concentration of the α-D-Threofuranose anomer in biological systems are not extensively documented. L-threose has been identified as a significant degradation product of L-ascorbic acid (Vitamin C), and its presence has been detected in human lenses. This guide details the known natural sources of threose, presents available quantitative data, describes the advanced analytical techniques required for its detection and quantification, and outlines the primary biological pathway associated with its formation. The information is intended to support researchers in the fields of biochemistry, drug development, and synthetic biology in understanding the context of this rare sugar.

Introduction to Threofuranose

Threose is a four-carbon monosaccharide, an aldotetrose, existing in both D- and L-enantiomeric forms. In solution, threose, like other monosaccharides, can exist in equilibrium between its open-chain aldehyde form and its cyclic furanose (five-membered ring) or pyranose (six-membered ring) structures. The furanose form has two anomers, α and β, which differ in the stereochemical configuration at the anomeric carbon (C1). This guide focuses on the natural occurrence of the specific anomer, α-D-Threofuranose. While D-threose is considered the biologically active isomer in some contexts, much of the research on its natural occurrence has focused on L-threose, a degradation product of the essential nutrient, Vitamin C.

Natural Sources and Quantitative Data

The primary documented natural source of threose in mammals is through the degradation of L-ascorbic acid. L-Threose is a significant product of this process, particularly at physiological pH in the presence of oxygen. While this confirms the endogenous presence of L-threose, specific data on the natural occurrence and concentration of D-threose, and particularly the α-D-threofuranose anomer, is scarce.

One notable study has quantified the reduced form of threose, threitol, in human lenses. The presence of threitol is a strong indicator of the endogenous formation of threose.

Table 1: Quantification of Threitol in Human Lens Tissue

| Analyte | Tissue Source | Mean Concentration (μ g/lens ) | Standard Deviation | Number of Samples (n) |

| Threitol | Human Lens | 3.4 | ± 0.8 | 4 |

| Data sourced from a study on ascorbic acid glycation. |

It is important to note that this data represents the total amount of threitol and does not differentiate between D- and L-enantiomers, nor does it provide information on the equilibrium distribution of the different anomers of threose before reduction.

Biological Pathways

The most well-characterized pathway leading to the formation of threose in biological systems is the degradation of L-ascorbic acid. This pathway is of significant interest due to the high concentrations of Vitamin C in certain tissues like the lens, brain, and adrenal glands, and the potential for its degradation products to be involved in processes such as protein glycation.

Degradation of L-Ascorbic Acid

The degradation of L-ascorbic acid can proceed through both oxidative and non-oxidative pathways. A key step involves the formation of dehydroascorbic acid, which can then be hydrolyzed to 2,3-diketogulonic acid. Subsequent reactions can lead to the formation of L-threose.

Experimental Protocols for Detection and Quantification

The detection and quantification of threose in biological matrices are challenging due to its low endogenous concentrations and high reactivity. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity. Furthermore, the separation of anomers requires specialized chromatographic or spectroscopic methods.

Sample Preparation

For the analysis of threose in biological samples such as plasma, urine, or tissue homogenates, the following general steps are typically employed:

-

Protein Precipitation: To remove interfering proteins, samples are often treated with a precipitating agent like ice-cold methanol.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the small molecule analytes including threose, is collected for analysis.

-

Reduction (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry, the sugar is typically reduced to its corresponding alditol (threitol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

-

Derivatization (for GC-MS): The resulting polyols are then derivatized, for example, by acetylation, to increase their volatility for GC analysis.

Analytical Techniques

GC-MS is a robust technique for the quantification of threose after reduction and derivatization.

-

Principle: Volatile derivatives of threitol are separated by gas chromatography and detected by mass spectrometry.

-

Advantages: High chromatographic resolution, making it suitable for complex biological matrices.

-

Disadvantages: Requires time-consuming sample preparation including reduction and derivatization steps.

HPLC-MS/MS offers a more direct and high-throughput method for threose quantification.

-

Principle: Threose is separated from other components in the sample by liquid chromatography and then detected with high selectivity and sensitivity using tandem mass spectrometry.

-

Advantages: High sensitivity and specificity without the need for derivatization.

-

Disadvantages: Potential for matrix effects such as ion suppression or enhancement, which can affect quantification.

Table 2: Comparison of Analytical Techniques for Threose Quantification

| Technique | Principle | Sample Preparation | Pros | Cons |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Protein precipitation, reduction, and chemical derivatization are required. | High chromatographic resolution, excellent for complex matrices. | Requires derivatization, which can be time-consuming. |

| HPLC-MS/MS |

Prebiotic Synthesis of α-D-Threofuranose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of genetically encoded life required a source of chiral sugars, with threose being a key candidate as a potential component of a primordial genetic polymer, threose nucleic acid (TNA). This technical guide explores the prebiotic synthesis of D-threose, with a focus on its α-furanose anomer, a critical building block for TNA. This document details the primary synthetic pathways, experimental methodologies derived from foundational prebiotic chemistry research, quantitative analysis of reaction products, and visual representations of the core chemical processes. The information presented is intended to provide researchers with a comprehensive understanding of the plausible abiotic routes to threose and to serve as a foundation for further investigation into the origins of life and the development of novel therapeutics.

Introduction

The formose reaction, first described by Butlerov in 1861, represents the most plausible prebiotic pathway for the synthesis of sugars from simple C1 and C2 precursors like formaldehyde (B43269) and glycolaldehyde (B1209225).[1][2] Under alkaline conditions and often in the presence of divalent metal cations or minerals, a complex cascade of aldol (B89426) additions, isomerizations, and retro-aldol reactions leads to a heterogeneous mixture of sugars, including tetroses such as threose and its C2 epimer, erythrose.[1][3] The selective formation and stabilization of threose, particularly in its furanose form, are critical considerations for its role in a putative TNA world. This guide synthesizes the current understanding of these processes, providing a technical framework for their laboratory investigation.

Core Synthetic Pathways

The primary route to prebiotic threose is through the aldol condensation of glycolaldehyde. This can occur through two main pathways:

-

Self-condensation of Glycolaldehyde: Two molecules of glycolaldehyde react in an aldol addition to form a mixture of the two aldotetroses: threose and erythrose.[3]

-

Reaction of Glyceraldehyde with Formaldehyde: Glyceraldehyde, a three-carbon sugar also formed in the formose reaction, can react with formaldehyde to produce tetroses.

The presence of minerals, particularly borates, has been shown to play a significant role in stabilizing sugars and potentially influencing the distribution of isomers.[4][5][6]

Signaling Pathway for Formose Reaction Leading to Tetroses

The following diagram illustrates the initial steps of the formose reaction, culminating in the formation of threose and erythrose from formaldehyde and glycolaldehyde.

Caption: Key steps in the formose reaction leading to the synthesis of threose and erythrose.

Quantitative Data Presentation

The yield of threose in prebiotic synthesis is highly dependent on the specific reaction conditions. The following tables summarize available quantitative data from relevant studies. It is important to note that many studies report the combined yield of all tetroses.

Table 1: Peptide-Catalyzed Self-Condensation of Glycolaldehyde

| Dipeptide Catalyst (L-L) | Erythrose Yield (%) | Threose Yield (%) | Erythrose Enantiomeric Excess (ee, D-isomer) (%) | Threose Enantiomeric Excess (ee, D-isomer) (%) | Reference |

| Val-Val | 2.5 | 1.8 | 80 | 20 | [7] |

| Ala-Ala | 1.5 | 1.2 | 60 | 15 | [7] |

| Phe-Phe | 1.2 | 0.9 | 55 | 10 | [7] |

Table 2: Influence of Catalysts on Tetrose Formation

| Catalyst | Precursors | Conditions | Tetrose Yield (Erythrose + Threose) | Notes | Reference |

| Ca(OH)₂ | Formaldehyde, Glycolaldehyde | Aqueous, alkaline pH | Not specified, but formation confirmed | Classic formose reaction conditions. | [2] |

| Borate (B1201080) Minerals | Formaldehyde, Glycolaldehyde | Alkaline pH | Not specified, but stabilization of pentoses and likely tetroses observed | Borate complexes with diols, stabilizing the sugars. | [4][6] |

| Silicate Minerals | Glycolaldehyde | Aqueous | Erythrose/Threose ratio of approx. 75/25 | Silicate sequesters the aldol dimer. | [8] |

| L-Val-L-Val | Glycolaldehyde | Aqueous | ~4.3% (combined) | Demonstrates stereospecific synthesis. | [7] |

Note: Specific yields for α-D-threofuranose are not explicitly reported in the reviewed literature, as analyses typically quantify the total amount of threose or all tetroses.

Experimental Protocols

While a definitive protocol for the specific isolation of α-D-threofuranose from a prebiotic mixture is not well-documented due to the complexity of the product mixture, the following methodologies are based on the general procedures described in the literature for the formose reaction and subsequent analysis of its products.

General Protocol for the Formose Reaction

This protocol is a generalized procedure based on common practices in prebiotic chemistry research.

Materials:

-

Formaldehyde (37% solution in water)

-

Glycolaldehyde

-

Calcium Hydroxide (B78521) (Ca(OH)₂)

-

Deionized water, degassed

-

Nitrogen gas

-

Reaction vessel with stirring capability

-

pH meter

Procedure:

-

Prepare a solution of formaldehyde and glycolaldehyde in degassed, deionized water in the reaction vessel. Typical starting concentrations can range from 0.1 M to 1 M for formaldehyde and 10 mM to 100 mM for glycolaldehyde.[9]

-

Purge the reaction vessel with nitrogen gas to create an anaerobic environment.

-

Add a catalytic amount of calcium hydroxide to the solution to achieve a pH between 9 and 12.[2]

-

Maintain the reaction at a constant temperature, typically between 25°C and 60°C, with continuous stirring.[9]

-

Monitor the reaction progress over time (from hours to days) by taking aliquots for analysis. The reaction is known to have an induction period followed by a period of rapid sugar formation.[2]

-

Quench the reaction by neutralizing the solution with an acid (e.g., HCl) to a pH of ~7.

Protocol for Borate-Mediated Formose-Type Reaction

This protocol is adapted from studies investigating the stabilizing effect of borate minerals.[5]

Materials:

-

Formaldehyde (37% solution in water)

-

Glycolaldehyde

-

Sodium tetraborate (B1243019) (Borax) or other borate minerals

-

Deionized water

-

Reaction vessel

Procedure:

-

Prepare a borate buffer solution (e.g., 0.1 M sodium tetraborate) and adjust the pH to a desired alkaline value (e.g., pH 9-10).

-

Dissolve formaldehyde and glycolaldehyde in the borate buffer.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 1-24 hours).

-

Cool the reaction mixture and proceed with analysis.

Analysis of Reaction Products

The complex mixture of sugars produced requires sophisticated analytical techniques for separation and quantification.

High-Performance Liquid Chromatography (HPLC):

-

Column: A carbohydrate analysis column (e.g., an amino- or ligand-exchange column) is typically used.

-

Mobile Phase: An isocratic or gradient elution with acetonitrile (B52724) and water is common for amino columns.

-

Detection: Refractive index (RI) detection or pulsed amperometric detection (PAD) is suitable for underivatized sugars. Mass spectrometry (LC-MS) can provide structural information.[10][11]

-

Derivatization: For enhanced detection and separation, sugars can be derivatized with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Sugars are not volatile and must be derivatized prior to GC analysis. Common methods include silylation (e.g., with BSTFA) or conversion to alditol acetates or trifluoroacetylated derivatives.[12]

-

Column: A capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column).

-

Analysis: The mass spectra of the derivatized sugars are compared to known standards and fragmentation patterns for identification and quantification.[12]

Plausible Workflow for Isolation of Threose

Isolating a specific sugar like threose from the complex formose mixture is a significant challenge. A plausible, though not explicitly detailed in prebiotic literature, workflow would involve preparative chromatography.

Caption: A hypothetical workflow for the isolation and analysis of threose from a formose reaction mixture.

Conclusion

The prebiotic synthesis of threose via the formose reaction, particularly through the self-condensation of glycolaldehyde, is a scientifically plausible pathway for the emergence of this key sugar on the early Earth. While the formation of threose in these reactions is well-supported, the selective synthesis and purification of the α-D-threofuranose isomer remain significant challenges for prebiotic chemists. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore these challenges. Further research into stereoselective catalysis and advanced separation techniques will be crucial to elucidating the specific pathways that may have led to the accumulation of biologically relevant sugars and the subsequent origin of genetic systems like TNA. The insights gained from such studies will not only advance our understanding of the origins of life but may also inform the development of novel sugar-based therapeutics and biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. www2.jpgu.org [www2.jpgu.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of formose sugar and formaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of α-D-Threofuranose in the Origin of Life

This technical guide explores the pivotal role of α-D-threofuranose, the sugar component of threose nucleic acid (TNA), in the context of the origin of life. It delves into the prebiotic synthesis of threose, its incorporation into TNA, the properties of this alternative genetic polymer, and its potential as a progenitor to RNA. This document provides quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support advanced research and development.

Introduction: The TNA World Hypothesis

The "RNA world" hypothesis is a cornerstone of origin of life research, postulating that RNA was the primary genetic material before the advent of DNA and proteins.[1][2] However, the prebiotic synthesis of ribonucleotides presents significant challenges, including the low yields and instability of ribose.[3] This has led to the exploration of alternative, simpler genetic polymers that could have preceded RNA.[4][5]

Threose nucleic acid (TNA) has emerged as a compelling candidate in this "pre-RNA world" scenario.[6][7] TNA is an analogue of RNA where the ribose sugar is replaced by the four-carbon sugar α-L-threofuranose.[8] Its chemical simplicity, ability to form stable duplexes with itself and with RNA and DNA, and its resistance to degradation make it a plausible ancestral genetic system.[7][9][10] This guide examines the chemical basis for the TNA world hypothesis.

Prebiotic Synthesis of Threose and its Derivatives

A critical requirement for any prebiotic genetic molecule is a plausible pathway for its formation under early Earth conditions. Threose is chemically simpler than ribose and can be synthesized from prebiotically relevant precursors.

Formation of Threose from Glycolaldehyde (B1209225)

Threose can be formed through the dimerization of glycolaldehyde, a molecule considered to be available on the primitive Earth.[11][12] This reaction can proceed under plausible prebiotic conditions to yield threose in high yields.[11] The self-condensation of glycolaldehyde can also lead to the formation of other tetroses like erythrose.[12]

Quantitative Data on Threose Synthesis

| Reaction | Precursors | Conditions | Product(s) | Yield | Reference |

| Dimerization | Glycolaldehyde | Plausible prebiotic conditions | Threose | High | [11] |

| Electrochemical Reduction | Glycolaldehyde | -0.86 V, 35 min | Threose, other tetroses | 30.0% (threose) | [13] |

| Aldol Condensation | Glycolaldehyde | Basic catalyst (e.g., calcium hydroxide) | Tetroses and hexoses | Not specified | [12] |

Synthesis of Threose Nucleotides

The formation of a nucleoside by linking a sugar to a nucleobase is a significant hurdle in prebiotic chemistry.[11] Research has shown that threose-1,2-cyclic phosphate (B84403) can react stereoselectively with adenine (B156593) in the presence of divalent metal ions (Mg²⁺ or Ca²⁺) to form threose-adenine nucleoside-2'-phosphate.[11]

Quantitative Data on Threonucleotide Synthesis

| Reaction | Precursors | Conditions | Product | Yield | Reference |

| Condensation | Threose and Adenine | - | Anomeric mixture of condensation products | >70% | [11] |

| Stereoselective Synthesis | Threose-1,2-cyclic phosphate and Adenine | Divalent metal ions (Mg²⁺ or Ca²⁺) | Threose-adenine nucleoside-2'-phosphate | Not specified | [11] |

| High-yielding Synthesis | Formamidopyrimidines and Sugars | - | Natural N-9 nucleosides | 60% | [3] |

| Photochemical Anomerization | Prebiotic precursors | UV light | α-Threofuranosyl Cytidine | High | [14] |

Prebiotic Synthesis Pathway of Threose Nucleotide

The following diagram illustrates a plausible prebiotic pathway for the synthesis of a threose-adenine nucleotide.

Properties of Threose Nucleic Acid (TNA)

TNA exhibits several properties that make it a robust candidate for a prebiotic genetic polymer, particularly its stability and its ability to form stable duplexes.

Duplex Stability

TNA can form stable Watson-Crick duplexes with itself (TNA-TNA), DNA (TNA-DNA), and RNA (TNA-RNA).[15][16] The thermal stability of these duplexes, measured by their melting temperature (Tm), is influenced by the sequence, especially the purine (B94841) content of the TNA strand.[16][17][18]

Quantitative Data on Duplex Stability

| Duplex | Sequence | Tm (°C) | Reference |

| DNA/TNA | (See reference) | 42.1 | [15] |

| DNA/DNA | (See reference) | 43.1 | [15] |

| RNA/TNA | (See reference) | 52.8 | [15] |

| RNA/RNA | (See reference) | 54.3 | [15] |

| TNA:DNA (low purine in TNA) | (See reference) | ~5°C lower than DNA:DNA | [18] |

| TNA:DNA (high purine in TNA) | (See reference) | More stable than DNA:DNA | [18] |

Chemical Stability

TNA demonstrates remarkable resistance to degradation, particularly under acidic conditions and against nuclease digestion. This enhanced stability is a significant advantage in a prebiotic context.

3.2.1. Acid Stability

Under acidic conditions and elevated temperatures (pH 3.3 at 90°C), TNA is significantly more resistant to degradation than DNA and RNA.[19] This stability is attributed to the 2',3'-phosphodiester linkage which destabilizes the formation of the oxocarbenium intermediate responsible for depurination.[19]

Quantitative Data on Acid-Mediated Degradation

| Nucleic Acid | Half-life (t₁/₂) | Rate Constant (s⁻¹) | Conditions | Reference |

| TNA | 6.3 hours | 3.3 x 10⁻⁵ | pH 3.3, 90°C | [19] |

| DNA | 10.9 minutes | 8.4 x 10⁻⁴ | pH 3.3, 90°C | [19] |

| RNA | 40.8 minutes | 1.9 x 10⁻⁴ | pH 3.3, 90°C | [19] |

3.2.2. Nuclease Resistance

The modified backbone of TNA, with its 2'-3' phosphodiester linkage, makes it completely refractory to nuclease digestion, unlike DNA and RNA.[8] This inherent stability would have been a major advantage for an early genetic polymer.

Catalytic Activity of TNA (TNAzymes)

The discovery of TNA enzymes, or "TNAzymes," demonstrates that TNA is not only a carrier of genetic information but can also possess catalytic functions, a key requirement for a self-replicating system.

Quantitative Data on TNAzyme Activity

| TNAzyme | Catalyzed Reaction | Catalytic Rate Constant (k_obs) | Conditions | Reference |

| CAMELEON | RNA cleavage | Not specified | - | [6][20] |

| RNA Ligase TNAzyme | RNA ligation (2'-5' phosphoester bond) | 1.1 x 10⁻² min⁻¹ | 40 mM Mg²⁺, pH 9.0 | [9][21] |

| RNA Ligase TNAzyme | RNA ligation (native 3'-5' bond) | 0.39 h⁻¹ | pH 7.3, 23°C | [22] |

Experimental Protocols

The synthesis and study of TNA rely on specialized chemical and enzymatic methods. This section provides an overview of key experimental protocols.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to the synthesis of DNA and RNA.[8]

Detailed Methodology

-

Resin Preparation: Start with a solid support resin (e.g., controlled pore glass) functionalized with the first nucleoside of the desired TNA sequence.

-

Deprotection (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Add the next TNA phosphoramidite monomer, activated by a reagent like tetrazole, to the deprotected 5'-hydroxyl group of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent like iodine in the presence of water.

-

Repeat: Repeat the cycle of deprotection, coupling, capping, and oxidation for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the TNA oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and the phosphate backbone using a basic solution (e.g., ammonia/methylamine).

-

Purification: Purify the full-length TNA oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of TNA

Engineered DNA polymerases have been developed to synthesize TNA from a DNA template.[5][23][24][25] This allows for the creation of longer and more complex TNA sequences.

Detailed Methodology

-

Template and Primer Design: Design a DNA template containing the complementary sequence of the desired TNA molecule. A DNA primer is also required to initiate synthesis.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the DNA template-primer duplex, TNA triphosphates (tNTPs), an engineered TNA polymerase (e.g., Kod-RI), and a suitable buffer with magnesium ions.[23]

-

Primer Extension: The polymerase extends the DNA primer using the tNTPs, following the sequence of the DNA template to synthesize the TNA strand.

-

Termination and Purification: Terminate the reaction and purify the resulting TNA-DNA hybrid or the single-stranded TNA after denaturation.

In Vitro Selection of TNA Aptamers

The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be adapted to select for TNA aptamers with specific binding properties.[1][2][10][26]

Experimental Workflow for TNA Aptamer Selection

Conclusion and Future Directions

The study of α-D-threofuranose and TNA provides a compelling alternative to the traditional RNA-centric view of the origin of life. The chemical simplicity of threose, its plausible prebiotic synthesis, and the remarkable stability and functionality of TNA position it as a strong candidate for a primordial genetic polymer. For researchers in drug development, the high nuclease resistance of TNA makes it an attractive platform for the development of novel therapeutics, such as aptamers and antisense oligonucleotides.

Future research should focus on several key areas:

-

Exploring other prebiotic pathways: Investigating alternative and more efficient prebiotic routes to threose and its nucleotides.

-

Expanding the catalytic repertoire of TNA: Discovering or engineering new TNAzymes with a wider range of catalytic activities, particularly those related to self-replication.

-

In vivo applications: Investigating the behavior and efficacy of TNA-based therapeutics in living organisms.

-

Transition to the RNA world: Elucidating the potential mechanisms by which a TNA-based genetic system could have given way to the RNA world.

By continuing to explore the chemistry and biology of TNA, the scientific community can gain deeper insights into the origins of life and unlock new possibilities for therapeutic intervention.

References

- 1. In Vitro Selection of an ATP-Binding TNA Aptamer [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. A high-yielding, strictly regioselective prebiotic purine nucleoside formation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic Synthesis of TNA Protects DNA Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Nucleic Acid Sequence That is Catalytically Active in Both RNA and TNA Backbones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prebiotic stereoselective synthesis of purine and noncanonical pyrimidine nucleotide from nucleobases and phosphorylated carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Threose nucleic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hou.usra.edu [hou.usra.edu]

- 12. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathodic Hydroxide Ions Induce Tetrose Formation during Glycolaldehyde Electroreduction to Alcohols: A Potential CO2‐to‐Carbohydrate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Threose Nucleic Acid Enzyme with RNA Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. osti.gov [osti.gov]

- 24. sciencedaily.com [sciencedaily.com]

- 25. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]

- 26. researchgate.net [researchgate.net]

Conformational Analysis of α-D-Threofuranose in the Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of α-D-threofuranose in the gas phase. The intrinsic structural preferences of this essential tetrose furanose, devoid of solvent interactions, are critical for understanding its fundamental chemical behavior, refining computational models, and informing the rational design of therapeutic agents. This document details the key conformers, their relative stabilities, the experimental and computational methodologies used for their characterization, and the logical workflows involved in such studies.

Introduction to Furanose Conformational Flexibility

Unlike the relatively rigid pyranose rings that predominantly adopt chair conformations, furanose rings exhibit significant flexibility.[1] This flexibility is crucial in biological contexts, such as the recognition of furanose-containing nucleic acids and carbohydrates by enzymes. The conformation of a furanose ring is most commonly described by a pseudorotational itinerary, which characterizes the out-of-plane displacement of the ring atoms. The two principal puckering forms are the envelope (E) and twist (T) conformations. In the gas phase, intramolecular hydrogen bonding plays a dominant role in dictating the most stable conformations.[2]

Conformers of α-D-Threofuranose

Computational studies, primarily using density functional theory (DFT), have been instrumental in exploring the potential energy surface of α-D-threofuranose and identifying its stable conformers in the gas phase. The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonds, steric repulsions, and stereoelectronic effects like the anomeric and gauche effects.[1]

A key study by Azofra et al. systematically investigated the conformers of D-threose at the B3LYP/6-311++G(d,p) and G3B3 levels of theory.[3] The most stable conformers for α-D-threofuranose are presented below. The notation for the ring pucker (e.g., ³E) indicates the atom(s) that are out of the plane and the direction of the pucker.

Quantitative Conformational Data

The following table summarizes the calculated relative energies of the most stable conformers of α-D-threofuranose in the gas phase.

| Conformer ID | Ring Pucker | Relative Energy (B3LYP/6-311++G(d,p)) (kcal/mol) | Relative Energy (G3B3) (kcal/mol) |

| aT1 | ³E | 0.00 | 0.00 |

| aT2 | ⁴T₃ | 0.46 | 0.28 |

| aT3 | E₄ | 1.15 | 1.05 |

Data sourced from Azofra et al., Carbohydrate Research, 2012.[3]

Methodologies for Gas-Phase Conformational Analysis

The study of carbohydrate conformations in the gas phase necessitates a synergistic approach, combining high-resolution spectroscopic experiments with high-level quantum chemical calculations.[4][5]

Experimental Protocols

3.1.1. Rotational Spectroscopy

Rotational spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase with very high precision.[6]

-

Sample Introduction: The sugar sample, which is typically a solid at room temperature, is vaporized using laser ablation or heating. The vaporized molecules are then seeded into a supersonic jet of an inert carrier gas (e.g., Neon, Argon). This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum by populating only the lowest energy conformers.

-

Spectroscopic Measurement: The supersonic jet expands into a high-vacuum chamber where it is interrogated with microwave radiation. In Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy, a short, broadband microwave pulse is used to polarize all rotational transitions simultaneously.[7] The subsequent free induction decay (FID) is recorded in the time domain and then Fourier transformed to yield the rotational spectrum in the frequency domain.

-

Data Analysis: The experimental rotational constants (A, B, C) are extracted from the spectrum. Since each conformer has a unique mass distribution, it will have a unique set of rotational constants. The experimentally determined constants are then compared with those calculated ab initio for various potential conformers to identify which ones are present in the jet. The analysis of isotopologue spectra can further refine the molecular structure.[8]

3.1.2. Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

For larger or more complex systems, particularly ions, IRMPD spectroscopy provides valuable structural information.[9][10]

-

Ion Formation and Trapping: The molecule of interest is ionized, often by electrospray ionization (ESI), and the resulting ions are guided into an ion trap (e.g., a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer).

-

IR Irradiation: The trapped ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy.

-

Dissociation and Detection: This excess internal energy eventually leads to the dissociation of the ion. The resulting fragment ions are then detected by the mass spectrometer. An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavenumber. This vibrational spectrum is conformation-dependent and can be compared to theoretical spectra to identify the structure.

Computational Protocols

3.2.1. Conformational Search

A thorough exploration of the potential energy surface is the first step. This is often achieved using molecular mechanics force fields followed by clustering and re-optimization at higher levels of theory.[11]

3.2.2. Quantum Chemical Calculations

High-level ab initio or DFT calculations are required to obtain accurate geometries and relative energies of the conformers.

-

Geometry Optimization and Energy Calculation: The geometries of potential conformers are optimized to find the stationary points on the potential energy surface. The B3LYP functional with a triple-zeta basis set, such as 6-311++G(d,p), is commonly used for initial optimizations.[2][3] More accurate single-point energy calculations can be performed using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster methods.[12]

-

Calculation of Spectroscopic Parameters: To aid in the interpretation of experimental spectra, key parameters are calculated. For rotational spectroscopy, the equilibrium rotational constants are computed from the optimized geometry. For vibrational spectroscopy, harmonic (and sometimes anharmonic) vibrational frequencies and intensities are calculated.

Visualizing Workflows and Relationships

Experimental and Computational Workflow

The diagram below illustrates the synergistic workflow for determining the gas-phase conformations of α-D-threofuranose.

Caption: A flowchart illustrating the interplay between computational modeling and experimental spectroscopy.

Furanose Pseudorotation Pathway

The conformational flexibility of the furanose ring can be visualized as a pseudorotation pathway, where the ring continuously puckers. The major forms are the envelope (E) and twist (T) conformations.

Caption: A simplified pseudorotational wheel for a furanose ring showing interconversion between E and T forms.

Conclusion

The conformational analysis of α-D-threofuranose in the gas phase reveals a landscape dominated by a few low-energy conformers stabilized by intricate intramolecular hydrogen bonding networks. The synergy between rotational/vibrational spectroscopy and high-level quantum chemical calculations is essential for the definitive identification and characterization of these conformers. The data and methodologies presented herein provide a robust framework for researchers in medicinal chemistry and molecular biology, enabling a deeper understanding of the intrinsic structural properties of furanose sugars and facilitating the development of advanced computational models for drug design and discovery.

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational preferences of alpha,alpha-trehalose in gas phase and aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 5 from Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Rotational spectra and semi-experimental structures of furonitrile and its water cluster - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Publications – Rotational Spectroscopy Group [gier.blogs.uva.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Conformational effects in sugar ions: spectroscopic investigations in the gas phase and in solution | Semantic Scholar [semanticscholar.org]

- 11. Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Modeling and Simulation of alpha-d-Threofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications related to the molecular modeling and simulation of alpha-d-threofuranose. Given its role as the sugar backbone in Threose Nucleic Acid (TNA), a synthetic genetic polymer with significant therapeutic potential, understanding its conformational dynamics is critical.[1][2] TNA is notable for its ability to base pair with DNA and RNA and its complete resistance to nuclease digestion, making it a promising candidate for aptamers and other biomedical applications.[1][3] This guide details the computational workflows, relevant force fields, conformational analysis, and the experimental protocols used to validate simulation results.

Molecular Modeling and Simulation: A General Workflow

Molecular dynamics (MD) and quantum mechanics (QM) are powerful tools for investigating the conformational landscape of flexible molecules like furanoses.[4][5] The general workflow involves several key stages, from initial structure preparation to the analysis of simulation trajectories. This process allows researchers to understand the molecule's preferred shapes, energy landscapes, and dynamic behavior in different environments.

References

- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

An In-depth Technical Guide to the Physical Properties of alpha-d-Threofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of alpha-d-Threofuranose, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this and related carbohydrate structures.

Introduction to this compound

This compound is a four-carbon monosaccharide, an aldotetrose, that exists in a five-membered furanose ring structure. It is the D-isomer of threose in its alpha anomeric form. While not as central to metabolic pathways as some other sugars, threose and its derivatives are of significant interest in synthetic biology and pharmaceutical research. Notably, the enantiomer, L-threose, is the backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer with potential applications in diagnostics and therapeutics. Understanding the physical properties of this compound is crucial for its handling, formulation, and application in various experimental and developmental contexts.

Physical Properties

The physical state of D-threose is often described as a syrup or is commercially available as an aqueous solution, which can make the determination of a precise melting point challenging.

Melting Point

One source lists a melting point of 130°C for D-(-)-threose; however, the specific anomeric and ring form (furanose vs. pyranose) is not specified. It is important to note that the melting point of carbohydrates can be influenced by their isomeric and anomeric purity, as well as their crystalline form. For comparison, the triacetate derivative of D-threose has a reported melting point of 117-118°C[4].

Table 1: Reported Melting Points Related to D-Threose

| Compound | Reported Melting Point (°C) | Notes |

| D-(-)-Threose | 130 | Anomeric and ring form not specified. |

| D-Threose | Not Applicable | Often supplied as a liquid or syrup[1][2][3]. |

| D-Threose Triacetate | 117-118 | A derivative of D-threose[4]. |

Solubility

The solubility of a compound is a critical parameter for its use in chemical reactions and biological assays. D-Threose, due to its multiple hydroxyl groups, is a highly polar molecule. Its solubility follows the "like dissolves like" principle. As the enantiomer of L-threose, this compound is expected to exhibit identical solubility properties.

Table 2: Qualitative Solubility of D-Threose

| Solvent | Type | Solubility Description |

| Water | Polar Protic | Very Soluble[4][5] |

| Methanol | Polar Protic | Slightly Soluble / Sparingly Soluble[4][6] |

| Ethanol | Polar Protic | Slightly Soluble / Sparingly Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble |

| Dichloromethane (DCM) | Non-polar | Poorly Soluble |

| Hexanes | Non-polar | Poorly Soluble |

| Ether | Non-polar | Practically Insoluble[4] |

While precise quantitative solubility data for this compound is not widely published, the qualitative descriptions provide a strong indication of its behavior in various solvent systems.

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of melting point and solubility, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Solubility Determination

A general protocol to determine the solubility of a compound in a given solvent involves preparing a saturated solution and then quantifying the solute concentration.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solute is separated from the solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solute is measured.

-

Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Application Highlight: Synthesis of Threose Nucleic Acid (TNA)

A significant application of threofuranose derivatives is in the synthesis of Threose Nucleic Acid (TNA), an artificial genetic polymer. The following diagram illustrates the workflow for the solid-phase synthesis of TNA oligonucleotides.

Caption: Workflow for the solid-phase synthesis of TNA oligonucleotides.

Conclusion

This technical guide has summarized the available data on the physical properties of this compound. While a precise experimental melting point for this specific anomer remains to be definitively published, its solubility profile is characteristic of a small, polar carbohydrate. The provided experimental protocols offer a basis for the in-house determination of these properties. The visualization of the TNA synthesis workflow highlights a key area of application for threofuranose derivatives, underscoring the importance of understanding their fundamental chemical and physical characteristics for advanced research and development.

References

Spectroscopic Characterization of alpha-d-Threofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-Threofuranose, a furanose sugar of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental spectra for this specific anomer, this document combines theoretical data with generalized experimental protocols and expected spectroscopic behavior based on the analysis of similar carbohydrate structures.

Introduction to this compound

This compound is a monosaccharide featuring a five-membered furanose ring. Its structural and stereochemical properties are of interest for the synthesis of novel chemical entities and in the study of carbohydrate chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules. The molecular structure and key identifiers for this compound are provided below.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄ | [1][2] |

| Molecular Weight | 120.10 g/mol | [1][2] |

| Exact Mass | 120.042259 g/mol | [2] |

| InChIKey | FMAORJIQYMIRHF-UZBSEBFBSA-N | [2] |

Spectroscopic Data

This section summarizes the expected and available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

While experimental data is sparse, ¹³C NMR spectra have been recorded for this compound, with the data held by W. Robien at the Institute of Organic Chemistry, University of Vienna[1][2]. Predicted chemical shifts can serve as a useful reference.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 102.1 |

| C2 | 74.8 |

| C3 | 71.5 |

| C4 | 83.6 |

Note: These are predicted values and may differ from experimental results. The solvent used can also significantly influence chemical shifts.

Table 2: Expected ¹H NMR Characteristics for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H1 | ~5.2 | Doublet | JH1-H2 ≈ 2-4 |

| H2 | ~4.0-4.2 | Multiplet | |

| H3 | ~3.8-4.0 | Multiplet | |

| H4 | ~4.1-4.3 | Multiplet | |

| H5a, H5b | ~3.5-3.7 | Multiplets | |

| OH | Variable | Broad Singlets |

Note: Predicted chemical shifts and coupling constants are based on general values for furanose sugars. Actual values can vary based on solvent, temperature, and concentration.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected absorption bands can be inferred from the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohols) | 3500 - 3200 (broad) | O-H stretching vibrations from the hydroxyl groups. |

| C-H (Alkanes) | 3000 - 2850 | C-H stretching vibrations of the furanose ring. |

| C-O (Alcohols, Ethers) | 1300 - 1000 | C-O stretching vibrations, prominent in the "fingerprint region" for carbohydrates[4]. |

The fingerprint region (1500-900 cm⁻¹) of the IR spectrum is particularly sensitive to the stereochemistry and conformation of carbohydrates and would be crucial for distinguishing between different isomers[4].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Method |

| [M+H]⁺ | 121.050 | Electrospray Ionization (ESI) |

| [M+Na]⁺ | 143.032 | Electrospray Ionization (ESI) |

| [M-H]⁻ | 119.034 | Electrospray Ionization (ESI) |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve sequential losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the parent ion, which is characteristic of monosaccharides. It is also important to consider the possibility of gas-phase rearrangements, such as pyranose-to-furanose isomerization, under certain ionization conditions, which could complicate spectral interpretation[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a furanose sugar like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates, but exchangeable hydroxyl protons will not be observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

If using D₂O, suppress the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition: To aid in the complete assignment of protons and carbons, the following 2D experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is useful for assigning quaternary carbons and confirming the overall structure.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for sugars[3].

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate signals, determine chemical shifts (referenced to an internal standard like TSP for D₂O), and measure coupling constants.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts for organic functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal. LC can be used to separate anomers before they enter the mass spectrometer[6].

-

Data Acquisition:

-

Infuse the sample directly into the electrospray ionization (ESI) source or inject it into the LC system.

-